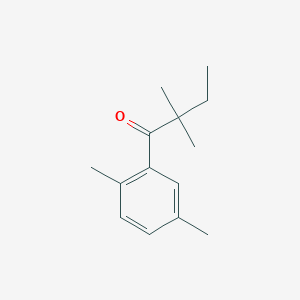

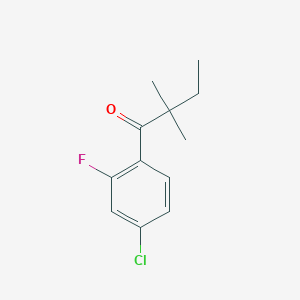

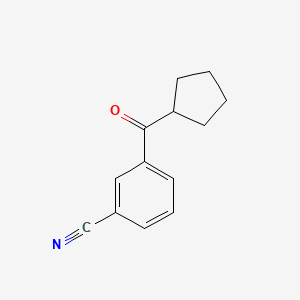

3-Cyanophenyl cyclopentyl ketone

描述

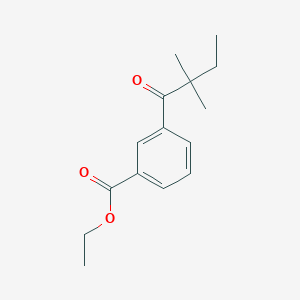

3-Cyanophenyl cyclopentyl ketone is an organic compound with the molecular formula C13H13NO . It has gained the attention of researchers due to its unique properties and potential applications.

Synthesis Analysis

Catalytic methods for ketone synthesis are continually being developed . A photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids, and aryl/alkyl bromides allows for concise synthesis of highly functionalized ketones directly .Molecular Structure Analysis

The molecular weight of 3-Cyanophenyl cyclopentyl ketone is 199.25 g/mol. The InChI representation of the molecule isInChI=1S/C13H13NO/c14-9-10-4-3-7-12(8-10)13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2. Chemical Reactions Analysis

The ketone functional group has a unique reactivity in organic chemistry and is associated with a number of useful reactions . Many frequently used reactions, including the Mannich reaction, Wittig reaction, Grignard reaction, Passerini reaction, Baeyer–Villiger oxidation, and Wolff–Kishner–Huang reduction describe a wide array of transformations of ketones .科学研究应用

Application 1: C(CO)–C(alkyl) Bond Cleavage in Ketones

- Summary of the Application : The selective oxidative cleavage of the C(CO)–C bond in ketones to access esters is a highly attractive strategy for upgrading ketones . This transformation has been realized over heterogeneous metal-free catalysts .

- Methods of Application : A series of porous and ultrathin N-doped carbon nanosheets (denoted as CN- X, where X represents the pyrolysis temperature) were designed as heterogeneous metal-free catalysts . The fabricated CN-800 could efficiently catalyze the oxidative cleavage of the C(CO)–C bond in various ketones to generate the corresponding methyl esters at 130 °C without using any additional base .

- Results or Outcomes : The higher content and electron density of the graphitic-N species contributed to the excellent performance of CN-800 . The high surface area, affording active sites that are more easily accessed, could also enhance the catalytic activity .

Application 2: Synthesis of Multi-Substituted Pyrrole Derivatives

- Summary of the Application : The method for synthesizing pyrrole based on the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins is also known as the Van Leusen pyrrole synthesis .

- Methods of Application : Van Leusen and co-workers used TosMICs with ester-containing double bond compounds to synthesize a series of 3,4-disubstituted .

- Results or Outcomes : The synthesis of pyrrole derivatives through this method was first reported by Van Leusen et al. in 1972 .

Application 3: Synthesis of Complex, sp3-Rich Products

- Summary of the Application : Alkyl cyclopropyl ketones, including 3-Cyanophenyl cyclopentyl ketone, are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes, alkynes, and previously unexplored enyne partners . This method efficiently delivers complex, sp3-rich products .

- Methods of Application : The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .

- Results or Outcomes : For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered .

Application 4: Ketones as Messengers

- Summary of the Application : Ketones, including 3-Cyanophenyl cyclopentyl ketone, can act as messengers in biological systems .

- Methods of Application : This application is more theoretical and involves the study of the role of ketones in biological signaling .

- Results or Outcomes : The study of ketones as messengers is still ongoing, and the specific outcomes are not yet fully understood .

Application 5: Synthesis of Methyl Esters

- Summary of the Application : The synthesis of methyl esters through the oxidative cleavage and esterification of the C(CO)–C bond in ketones is a highly attractive strategy for upgrading ketones . This transformation has been realized over heterogeneous metal-free catalysts .

- Methods of Application : A series of porous and ultrathin N-doped carbon nanosheets (denoted as CN- X, where X represents the pyrolysis temperature) were designed as heterogeneous metal-free catalysts . The fabricated CN-800 could efficiently catalyze the oxidative cleavage of the C(CO)–C bond in various ketones to generate the corresponding methyl esters at 130 °C without using any additional base .

- Results or Outcomes : The higher content and electron density of the graphitic-N species contributed to the excellent performance of CN-800 . The high surface area, affording active sites that are more easily accessed, could also enhance the catalytic activity .

Application 6: Reactivity Trends Among Alkyl Cyclopropyl Ketones

- Summary of the Application : Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones, including more complex bicyclic alkyl cyclopropyl ketones .

- Methods of Application : This application involves the use of experimental and computational studies to identify and probe reactivity trends among alkyl cyclopropyl ketones .

- Results or Outcomes : The study found that more complex bicyclic alkyl cyclopropyl ketones react quickly with various partners to give complex products .

未来方向

Research directions should orient toward exploring new fuels suitable for future advanced combustion engines to achieve better engine efficiency and significantly less harmful emissions . Cyclic ketones, among bio-derived fuels, are of significant interest to the combustion community for several reasons . They possess high resistance to autoignition characteristics, making them potentially attractive for fuel blending applications to increase engine efficiency and also to mitigate harmful emissions .

属性

IUPAC Name |

3-(cyclopentanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-10-4-3-7-12(8-10)13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSDRYMVLNIHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642557 | |

| Record name | 3-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanophenyl cyclopentyl ketone | |

CAS RN |

898791-36-1 | |

| Record name | 3-(Cyclopentylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopentanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。